molecular formula C8H5BrF2 B1291885 1-Bromo-4-(2,2-difluorovinyl)benzene CAS No. 84750-93-6

1-Bromo-4-(2,2-difluorovinyl)benzene

Cat. No. B1291885
CAS RN: 84750-93-6
M. Wt: 219.03 g/mol
InChI Key: LXJISEJYMAHRKE-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluorovinyl)benzene is a chemical reagent extensively utilized in biomedical research . It acts as a notable contributor in the synthesis of medicines, particularly cancer drugs, and is used to develop novel therapeutic agents to combat severe diseases .


Synthesis Analysis

The synthesis of 1-Bromo-4-(2,2-difluorovinyl)benzene involves several steps. The raw materials used in the synthesis include 1-Bromo-4-(2,2,2-trifluoroethyl)benzene and 2,2,2-Trifluorodiazoethane . The synthesis process involves several reactions, with varying yields depending on the conditions and reagents used .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(2,2-difluorovinyl)benzene is C8H5BrF2 . The molecular weight is 219.03 g/mol . The structure includes a benzene ring with a bromo group and a 2,2-difluorovinyl group attached to it .


Chemical Reactions Analysis

1-Bromo-4-(2,2-difluorovinyl)benzene can undergo several chemical reactions. For example, it can react with potassium fluoride and 18-crown-6 ether in N,N-dimethyl-formamide at 70℃ for 4 hours to yield a product . The yield of this reaction is 92% .


Physical And Chemical Properties Analysis

1-Bromo-4-(2,2-difluorovinyl)benzene is a clear liquid that is colorless to yellow . It has a density of 1.57 and a boiling point of 209.8±30.0 °C . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of Application : This research involves the use of 1-bromo-4-(2,2-difluorovinyl)benzene in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds such as Lumacaftor .
  • Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides

  • Summary of Application : This research involves the use of 1-bromo-4-(2,2-difluorovinyl)benzene in the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides .
  • Methods of Application : Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .
  • Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .

Safety And Hazards

1-Bromo-4-(2,2-difluorovinyl)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-(2,2-difluoroethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJISEJYMAHRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628881
Record name 1-Bromo-4-(2,2-difluoroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2,2-difluorovinyl)benzene

CAS RN

84750-93-6
Record name 1-Bromo-4-(2,2-difluoroethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Q Li, JH Lin, ZY Deng, J Zheng, J Cai… - Journal of Fluorine …, 2014 - Elsevier
Wittig reaction of aldehydes with difluoromethyltriphenylphosphonium bromide leading to gem-difluoroolefins in moderate yields is described. The reaction displays a good substrate …
Number of citations: 50 www.sciencedirect.com
I McAlpine, M Tran-Dubé, F Wang… - The Journal of …, 2015 - ACS Publications
Here, we report accessing small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through a 1,3-dipolar cycloaddition with a simple azomethine ylide and a variety of vinyl fluorides and …
Number of citations: 51 pubs.acs.org
XP Wang, JH Lin, JC Xiao… - European Journal of …, 2014 - Wiley Online Library
The decarboxylation of potassium 2‐pyridinyl sulfonyldifluoroacetate and its subsequent reaction with aldehydes was found to be an efficient approach for the Julia–Kocienski reaction …
L Zhang, K Deng, G Wu, J Yang, S Tang… - The Journal of …, 2020 - ACS Publications
A novel route for ruthenium(II)-catalyzed α-fluoroalkenylation of oxime ethers with gem-difluorostyrenes via C–H activation and C–F cleavage has been developed for the first time. …
Number of citations: 11 pubs.acs.org
VG Nenajdenko, GN Varseev, VN Korotchenko… - Journal of fluorine …, 2003 - Elsevier
A novel catalytic approach to (2,2-difluorovinyl)benzenes has been developed. It was found that hydrazones of aromatic aldehydes generated in situ could be converted to the …
Number of citations: 74 www.sciencedirect.com
B Pang, Y Wang, L Hao, G Wu, Z Ma… - The Journal of Organic …, 2022 - ACS Publications
An efficient method of Rh(III)-catalyzed coupling reaction between 2-arylquinazolinones and gem-difluorostyrenes has been developed. In this work, two diverse structures of …
Number of citations: 4 pubs.acs.org
J Tang, C Yao, Z An, R Chen, Z Mao, X Chen… - Liquid …, 2023 - Taylor & Francis
A series of liquid crystals containing one n-propyl/n-propoxy, lateral fluorine substituent, a tolane mesophase unit, and a 2,2-difluorovinyl terminal group were designed and synthesised…
Number of citations: 1 www.tandfonline.com
V Carreras, T Ollevier - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient route for the synthesis of 1-aryl-2,2-difluoroalkenes via 1,2-desilylative defluorination is disclosed. Only a catalytic amount of fluoride source is required to initiate the …
Number of citations: 1 pubs.acs.org
X Xiao, X Yao, J Yu, T Tang, C Xiao, J Gu, JH Lin… - Journal of Fluorine …, 2020 - Elsevier
The development of efficient protocols for the synthesis of gem-difluoroolefins has received increasing attention. Given the ubiquity of hydroxyl group in biologically active molecules …
Number of citations: 2 www.sciencedirect.com
J Yu, J Lin, J Xiao - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
Wittig gem-difluoroolefination of aldehydes with difluoromethyl phosphonium salt (Ph 3 P+ CF 2 H· Br-) by using zinc oxide as a base is described. Although the proton in the CF 2 H …
Number of citations: 4 sioc-journal.cn

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